molecular formula C17H25FN2O2 B2788692 tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate CAS No. 1713164-10-3

tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B2788692
CAS No.: 1713164-10-3
M. Wt: 308.397
InChI Key: BAGWEWPBGJWFBL-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate ( 1713164-10-3) is a piperidine carboxylate derivative with a molecular formula of C17H25FN2O2 and a molecular weight of 308.39 g/mol . This chemical is a fluorinated organic building block characterized by a piperidine ring that is simultaneously functionalized with a 3-fluorobenzyl group and a Boc-protected amine at the 4-position. Compounds featuring the piperidine scaffold, especially those with fluorine substitutions, are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive molecules and their potential to improve pharmacokinetic properties . As a versatile synthetic intermediate, this Boc-protected amine is a critical precursor for further chemical transformations. The Boc (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis, protecting the amine functionality during multi-step reactions and can be readily removed under mild acidic conditions to unveil the free amine for subsequent derivatization . This makes the compound highly valuable for constructing more complex molecules, such as potential pharmaceutical candidates, agrochemicals, or other specialized materials. The specific research applications for this exact molecule are not detailed in the literature, but its structure suggests utility in exploring structure-activity relationships and as a key intermediate in library synthesis for high-throughput screening. Handling and Safety: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use. Proper personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood. Storage: For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at low temperatures (2-8°C) .

Properties

IUPAC Name

tert-butyl 4-amino-4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGWEWPBGJWFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an essential building block in the synthesis of pharmaceuticals, especially in the development of:

  • Analgesics and Anti-inflammatory Drugs : Its structural properties allow for modifications that enhance therapeutic efficacy. Researchers utilize it to create derivatives that target pain pathways more effectively .
  • Neurological Medications : The compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, makes it a candidate for developing treatments for neurological disorders .

Biological Research

In biological contexts, tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate has shown potential in:

  • Enzyme Inhibition Studies : The compound is investigated as a possible inhibitor of various enzymes, which could lead to novel therapeutic strategies against diseases such as cancer and inflammatory conditions .
  • Receptor Interaction Studies : Its fluorobenzyl group enhances its ability to interact with biological targets, making it valuable in drug discovery efforts aimed at identifying new receptor ligands .

Industrial Applications

Beyond pharmaceutical uses, this compound finds applications in:

  • Agrochemicals : The compound is utilized in synthesizing agrochemicals that require specific chemical functionalities for enhanced efficacy in pest control and crop protection .
  • Material Science : It is also applied in developing advanced materials, particularly polymers that benefit from its unique chemical properties .

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with receptors, enzymes, or other proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs. Chlorine Substituents : The 3-fluorobenzyl analog exhibits moderate electron-withdrawing effects compared to the 4-chlorobenzyl derivative. Chlorine’s stronger inductive effect may enhance stability in acidic environments but reduce solubility .
  • Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl analog (MW 343.35) demonstrates superior metabolic stability due to the CF₃ group’s resistance to enzymatic degradation, making it favorable for CNS-targeting drugs .

Biological Activity

tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate is a synthetic compound with significant potential in pharmacological applications. Its structural features, including a piperidine ring and a fluorobenzyl group, enhance its biological activity, making it a candidate for various therapeutic interventions. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C16H23FN2O2C_{16}H_{23}FN_2O_2, with a molecular weight of approximately 294.37 g/mol. The presence of the tert-butyl group increases lipophilicity, while the fluorobenzyl moiety is crucial for enhancing interactions with biological targets.

The compound functions primarily as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to facilitate the targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target proteins, thereby leading to their ubiquitination and subsequent proteasomal degradation. This mechanism has been explored in various studies highlighting the compound's role in cancer therapy and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes relevant to disease pathways. For instance, preliminary studies suggest its potential as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and pain regulation .

Table 1: Inhibitory Activity Summary

EnzymeIC50 Value (µM)Mechanism of Action
MAGL11.7Reversible inhibitor
COX-119.45Competitive inhibition
COX-231.4Competitive inhibition

Antiproliferative Effects

The compound has also shown antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating its potential as an anticancer agent .

PROTAC Development

In a notable study, researchers utilized this compound in the synthesis of PROTACs targeting specific oncogenic proteins. The resulting PROTACs demonstrated significant efficacy in degrading target proteins associated with BRCA-mutant tumors, showcasing the compound's utility in cancer therapeutics.

Neurological Disorders

Another area of investigation involves the compound's application in treating neurological disorders. Initial findings suggest that derivatives of this piperidine compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions starting from a piperidine scaffold. Key steps include:
  • Alkylation/Substitution : Introduce the 3-fluorobenzyl group via nucleophilic substitution or alkylation under inert conditions.
  • Boc Protection : Protect the amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Use coupling agents (e.g., DCC/DMAP) for amide bond formation in related analogs . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 4.2 ppm for piperidine protons), ¹³C NMR (δ 155 ppm for carbonyl), and ¹⁹F NMR (δ -110 ppm for aromatic fluorine) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (m/z calculated for C₁₇H₂₄FN₂O₂: 313.18) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the critical storage conditions to ensure the stability of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate?

  • Methodological Answer :
ParameterRecommendationReference
Packaging Amber glass bottles
Temperature 2–8°C (long-term)
Light Exposure Protect from UV light
Moisture Store in a desiccator

Degradation under acidic/basic conditions necessitates pH-neutral environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, benzyl vs. phenyl groups) and compare bioactivity profiles .
  • Dose-Response Assays : Use in vitro models (e.g., enzyme inhibition assays) to establish EC₅₀/IC₅₀ values under standardized conditions .
  • Meta-Analysis : Cross-reference data from analogs (e.g., tert-butyl trifluoroacetamido-piperidine derivatives) to identify confounding variables .

Q. What computational approaches are suitable for predicting the interaction of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding affinities .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in lipid bilayers .
  • QSAR Modeling : Train models on piperidine-carboxylate datasets to correlate substituent effects with activity .

Q. How can enantiomeric separation of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate be achieved given its stereochemical complexity?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA-3 column (n-hexane/isopropanol, 90:10) with UV detection at 254 nm .
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) to form diastereomers for easier separation .
  • Crystallization : Screen solvent systems (e.g., ethanol/toluene) to isolate enantiomers via preferential crystallization .

Q. What experimental designs are recommended to assess the pharmacokinetic properties of tert-butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate in preclinical models?

  • Methodological Answer :
  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assay to measure permeability .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
  • In Vivo Studies : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis to calculate AUC and half-life .

Key Notes

  • Safety : Always use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory/dermal hazards .
  • Data Validation : Cross-check spectral data with PubChem/CAS entries (e.g., CID 7016484 for analogs) to avoid misassignment .

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